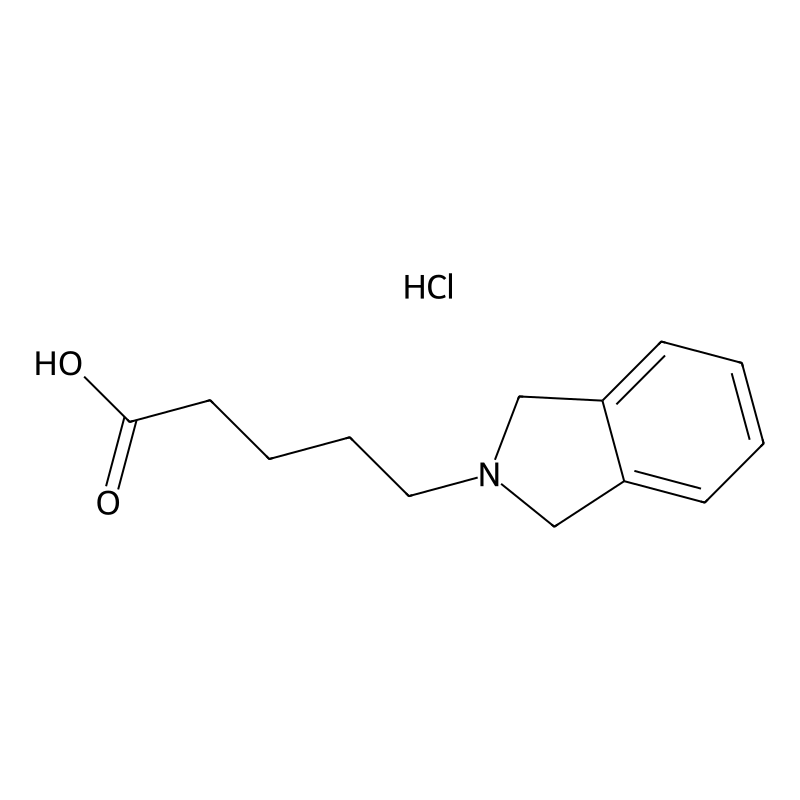

5-(Isoindolin-2-yl)pentanoic acid hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Stacking in 5-[3-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-propoxy]-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid ethyl ester

Specific Scientific Field: This research falls under the field of Molecular Structure.

Summary of the Application: This compound is studied for its unique stacking properties. The research focuses on the intramolecular interactions that contribute to the compound’s structure.

Methods of Application or Experimental Procedures: The preparation of this compound involves the reaction of phthalimide with anhydrous K2CO3 in DMF, followed by the addition of another compound . The resulting structure is then analyzed using X-ray diffraction and other techniques.

Results or Outcomes: The research found that the compound exhibits unique stacking properties through C–H···π, C–H···O and C–H···N networks .

4-(1,3-DIOXO-1,3-DIHYDRO-ISOINDOL-2-YL)-BENZOIC ACID OCTYL ESTER

Specific Scientific Field: This compound is used in Chemical Research.

Summary of the Application: This compound is part of a collection of rare and unique chemicals provided for early discovery researchers .

3-(4-amino-1-oxo-1,3-dihydro-isoindol-2-yl)

Specific Scientific Field: This research falls under the field of Medical Research.

Summary of the Application: This compound is used in methods of treating, preventing or managing mantle cell lymphomas .

Methods of Application or Experimental Procedures: The methods encompass the administration of an immunomodulatory compound .

5-(Isoindolin-2-yl)pentanoic acid hydrochloride is a chemical compound characterized by its unique structure, which includes an isoindoline moiety linked to a pentanoic acid chain. Its molecular formula is C13H18ClN2O2, and it has a molecular weight of approximately 255.74 g/mol. The compound is a hydrochloride salt, indicating the presence of hydrochloric acid in its formulation, which often enhances its solubility and stability in aqueous solutions. The isoindoline structure contributes to its potential biological activities and interactions.

There is no documented information regarding the mechanism of action of DIHP-HCl in scientific research.

Due to the lack of research on DIHP-HCl, no specific safety information is available. As a general precaution, any unknown organic compound should be handled with care, assuming potential toxicity and flammability. Always consult with a safety data sheet (SDS) for similar compounds when handling unknown substances.

Future Research Directions

Synthesis and characterization

Developing a reliable route for synthesizing DIHP-HCl and determining its purity and structure using spectroscopic techniques.

Biological activity

Investigating potential interactions of DIHP-HCl with biological systems, such as enzyme inhibition or receptor binding.

Computational modeling

Utilizing computational tools to predict the properties and potential applications of DIHP-HCl.

- Esterification: Reacting with alcohols to form esters.

- Amidation: Reacting with amines to form amides.

- Decarboxylation: In certain conditions, the carboxylic acid group may be removed, leading to the formation of an amine derivative.

These reactions can be facilitated by standard reagents such as sulfuric acid or through the use of coupling agents in organic synthesis.

5-(Isoindolin-2-yl)pentanoic acid hydrochloride exhibits notable biological activities, particularly as a potential inhibitor of certain enzymes. Research indicates that it may inhibit Staphylococcus DNA helicase, which is critical for bacterial replication. This inhibition suggests potential applications in antimicrobial therapies. Additionally, compounds with similar structures have shown neuroprotective effects and anti-inflammatory properties, indicating that this compound may also possess such activities.

The synthesis of 5-(Isoindolin-2-yl)pentanoic acid hydrochloride typically involves the following steps:

- Formation of Isoindoline: This can be achieved through cyclization reactions involving appropriate precursors such as phthalamide derivatives.

- Carboxylation: The isoindoline can then be reacted with alkyl halides (e.g., pentyl bromide) to introduce the pentanoic acid moiety.

- Hydrochloride Formation: Finally, treating the resulting compound with hydrochloric acid yields the hydrochloride salt.

A specific synthesis method involves stirring methyl 5-amino-5-oxo-4-(1-oxo-4-(2-oxopyrrolidin-1-yl)isoindolin-2-yl)pentanoate in a mixture of water and sodium hydroxide at elevated temperatures, followed by extraction and purification processes .

5-(Isoindolin-2-yl)pentanoic acid hydrochloride has several potential applications:

- Pharmaceutical Development: Due to its biological activity, it can be explored as a lead compound for antibiotic development.

- Research Reagent: It may serve as a tool in proteomics and molecular biology for studying enzyme interactions.

- Neuroscience Studies: Given its potential neuroprotective effects, it could be investigated for applications in neurodegenerative disease research.

Interaction studies have shown that 5-(Isoindolin-2-yl)pentanoic acid hydrochloride can interact with various biological macromolecules. Its ability to inhibit DNA helicase suggests that it may disrupt DNA replication processes in bacteria. Further studies are needed to explore its interactions with other proteins or nucleic acids to fully understand its mechanism of action.

Several compounds share structural similarities with 5-(Isoindolin-2-yl)pentanoic acid hydrochloride. Here are some notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 5-(1,3-Dihydroisoindol-2-yl)pentanoic acid | Isoindoline derivative | Potentially different biological activity profile |

| 4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)butanoic acid | Pyrrole derivative | Exhibits different reactivity due to pyrrole ring |

| 3-(Isoindolin-2-yl)propanoic acid | Shorter carbon chain | May have distinct pharmacological properties |

| 5-Methoxyisoindoline hydrochloride | Methoxy-substituted | Provides additional electronic effects on reactivity |

The uniqueness of 5-(Isoindolin-2-yl)pentanoic acid hydrochloride lies in its specific combination of an isoindoline structure with a longer pentanoic chain, which may influence its solubility and interaction profiles compared to these similar compounds.